(1-Propylpiperazin-2-YL)methanol
Description
(1-Propylpiperazin-2-YL)methanol is a piperazine derivative characterized by a six-membered piperazine ring substituted with a propyl group at the 1-position and a hydroxymethyl group (-CH₂OH) at the 2-position.
Properties
CAS No. |
476493-26-2 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1-propylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-2-4-10-5-3-9-6-8(10)7-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
HDWZSOFRPJZBMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propylpiperazin-2-YL)methanol typically involves the reaction of piperazine with propyl halides under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of (1-Propylpiperazin-2-YL)methanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: (1-Propylpiperazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: (1-Propylpiperazin-2-YL)methanol is used as an intermediate in the synthesis of various organic compounds. It can be used to introduce the piperazine moiety into larger molecules, which can be useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, (1-Propylpiperazin-2-YL)methanol can be used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target the central nervous system. Piperazine derivatives are known to have various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Industry: In the industrial sector, (1-Propylpiperazin-2-YL)methanol can be used as a precursor for the synthesis of specialty chemicals and materials. It can be used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of (1-Propylpiperazin-2-YL)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved will depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of (1-Propylpiperazin-2-YL)methanol with structurally related compounds:
Structural Analogues
2-(1-Piperonylpiperazin-1-yl)-3-(2-hydroxy-1-propylthio)-1,4-NQ (Compound 18)
- Structure : Features a piperonyl group (methoxy-substituted benzyl) and a hydroxypropylthio substituent.
- Key Differences :
- The piperonyl group may enhance binding to aromatic receptors (e.g., serotonin receptors), whereas the propyl group in (1-Propylpiperazin-2-YL)methanol favors hydrophobic interactions .
4-(4-Isopropylbenzyl)piperazine Derivatives
- Structure : Substituted with a bulky isopropylbenzyl group.
- Key Differences :
- Increased steric hindrance from the isopropylbenzyl group reduces solubility but may improve receptor selectivity compared to the smaller propyl group in (1-Propylpiperazin-2-YL)methanol .
Physicochemical Properties
| Property | (1-Propylpiperazin-2-YL)methanol | 2-(1-Piperonylpiperazin-1-yl)-3-(2-hydroxy-1-propylthio)-1,4-NQ | 4-(4-Isopropylbenzyl)piperazine Derivatives |
|---|---|---|---|
| Molecular Weight | ~187.27 g/mol | ~450.52 g/mol | ~300–350 g/mol |
| LogP | ~0.5 (estimated) | ~2.8 | ~3.5–4.0 |
| Water Solubility | Moderate (due to -CH₂OH) | Low (hydrophobic thioether and quinone) | Very low (bulky aromatic substituent) |
Biological Activity
(1-Propylpiperazin-2-YL)methanol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(1-Propylpiperazin-2-YL)methanol features a piperazine ring substituted with a propyl group and a hydroxymethyl group. This unique structure may influence its biological activity by modulating interactions with various biological targets.
Biological Activity Overview
Research indicates that (1-Propylpiperazin-2-YL)methanol exhibits significant biological activity across various domains:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against specific pathogens.
- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, indicating possible applications in neuropharmacology.
- Anti-inflammatory Properties : There is emerging evidence pointing to the anti-inflammatory potential of (1-Propylpiperazin-2-YL)methanol, which could be beneficial in treating inflammatory diseases.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of (1-Propylpiperazin-2-YL)methanol against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods. Results indicated that the compound exhibited notable activity against certain Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Neuropharmacological Effects
In vitro studies have demonstrated that (1-Propylpiperazin-2-YL)methanol can modulate neurotransmitter release, particularly dopamine and serotonin. These findings suggest potential applications in treating mood disorders and other neuropsychiatric conditions.
Case Study : A recent investigation into the compound's effects on animal models of depression showed a significant reduction in depressive-like behaviors, indicating its potential as an antidepressant agent.
Anti-inflammatory Mechanisms
Research has also focused on the anti-inflammatory properties of (1-Propylpiperazin-2-YL)methanol. In vitro assays demonstrated that the compound can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism through which it may exert its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
